molecular formula C11H13F3N2 B067148 2-(4-Trifluoromethylphenyl)piperazine CAS No. 185110-19-4

2-(4-Trifluoromethylphenyl)piperazine

Cat. No.: B067148
CAS No.: 185110-19-4
M. Wt: 230.23 g/mol
InChI Key: NLNCQJXRJLNBOU-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenyl)piperazine is a chemical compound with the molecular formula C11H13F3N2 and a molecular weight of 230.23 g/mol It is a member of the piperazine class of compounds, characterized by a piperazine ring substituted with a 4-trifluoromethylphenyl group

Mechanism of Action

Target of Action

2-(4-Trifluoromethylphenyl)piperazine, also known as TFMPP, primarily targets serotonin receptors . It has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . Serotonin receptors are responsible for the release of the neurotransmitter serotonin, which plays a key role in regulating mood, appetite, sleep, and other functions .

Mode of Action

TFMPP interacts with its targets by binding to the serotonin receptors and evoking the release of serotonin . It functions as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . Unlike the related piperazine compound meta-chlorophenylpiperazine (mCPP), TFMPP has insignificant affinity for the 5-HT3 receptor .

Biochemical Pathways

The primary biochemical pathway affected by TFMPP is the serotonin pathway . By binding to serotonin receptors and evoking the release of serotonin, TFMPP can influence various physiological and psychological processes regulated by this neurotransmitter .

Pharmacokinetics

The pharmacokinetics of TFMPP involve metabolism in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 . .

Result of Action

The molecular and cellular effects of TFMPP’s action primarily involve the modulation of serotonin levels in the brain . This can lead to changes in mood, appetite, and sleep, among other effects . Tfmpp is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals .

Action Environment

The action, efficacy, and stability of TFMPP can be influenced by various environmental factors. For instance, the presence of other substances, such as benzylpiperazine (BZP), can alter the effects of TFMPP . Additionally, the compound’s effects can be significantly worsened when consumed alongside alcohol . .

Preparation Methods

The synthesis of 2-(4-Trifluoromethylphenyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of diethanolamine with thionyl chloride to produce bis(2-chloroethyl)amine. This intermediate is then reacted with 4-trifluoromethylaniline in a solvent such as normal butanol or diethylene glycol monomethyl ether under heating conditions to yield this compound hydrochloride. The final product is obtained by neutralizing the hydrochloride with an alkaline substance .

Chemical Reactions Analysis

2-(4-Trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Trifluoromethylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its interactions with biological receptors, particularly serotonin receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

2-(4-Trifluoromethylphenyl)piperazine can be compared with other similar compounds, such as:

This compound stands out due to its specific trifluoromethyl substitution, which imparts unique chemical and biological characteristics.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15-16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNCQJXRJLNBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394752
Record name 2-(4-Trifluoromethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185110-19-4
Record name 2-[4-(Trifluoromethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185110-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Trifluoromethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185110-19-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The pyrazine from Step 1 (13 g, 0.058 mol) was dissolved in acetic acid (100 mL) and palladium acetate added. This mixture was hydrogenated at 45 psi for 4 h., then filtered to remove catalyst and the filtrate concentrated in vacuo to give the product as brown solid. 1H NMR (500 MHz, CD3OD): δ 1.98 (6H, s), 2.93 (1H, t, J 11.9), 3.03-3.15 (2H, m), 3.26-3.32 (3H, m), 4.09 (1H, dd, J 2.7, 11.2), 7.65 (2H, d, J 8.3), 7.72 (2H, d, J 8.2).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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